molecular formula C10H21N3 B2913340 1-Ethyl-4-(pyrrolidin-3-yl)piperazine CAS No. 1181375-80-3

1-Ethyl-4-(pyrrolidin-3-yl)piperazine

Cat. No.: B2913340
CAS No.: 1181375-80-3
M. Wt: 183.299
InChI Key: KPGLIJOIARXQSZ-UHFFFAOYSA-N
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Description

1-Ethyl-4-(pyrrolidin-3-yl)piperazine (CAS 1181375-80-3) is an organic compound with the molecular formula C10H21N3 and a molecular weight of 183.29 g/mol . This piperazine-based scaffold serves as a versatile building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel therapeutic agents. Piperazine derivatives are recognized for their wide spectrum of pharmacological activities. Recent scientific literature highlights that compounds containing the piperazine moiety are extensively investigated for their antiviral potential against pathogens such as SARS-CoV-2, HIV, and influenza . Furthermore, piperazine-based structures are being explored in oncology and neurology, with some derivatives acting as potent antagonists for specific receptors, showing promise in areas like cancer immunotherapy and the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease . The structure of this compound, which incorporates both piperazine and pyrrolidine rings, offers multiple sites for chemical modification, making it a valuable intermediate for researchers developing new bioactive molecules . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-pyrrolidin-3-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-2-12-5-7-13(8-6-12)10-3-4-11-9-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGLIJOIARXQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine typically involves the reaction of piperazine with ethyl bromide and pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-Ethyl-4-(pyrrolidin-3-yl)piperazine can undergo various chemical reactions, including:

Scientific Research Applications

1-Ethyl-4-(pyrrolidin-3-yl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine Derivatives with Heterocyclic Substituents

Piperazine analogs with heterocyclic substituents, such as pyridyl or phenyl groups, demonstrate distinct receptor-binding profiles. For example:

  • 1-(2-(Pyridin-2-yl)ethyl)-4-(pyridin-2-yl)piperazine (): Synthesized via sulfur-mediated nucleophilic substitution, this compound highlights the role of spacer groups (e.g., ethylene chains) in modulating reactivity and yield .
  • Compound 8 (): Features a (pyrrolidin-1-yl)ethyl chain on the piperazine ring, showing 10-fold higher hA2AAR affinity (Ki = 58 nM) compared to piperidine analogs (Ki = 594 nM). This underscores the superiority of piperazine over piperidine and the importance of substituent flexibility .

Key Insight : The pyrrolidinyl group in 1-Ethyl-4-(pyrrolidin-3-yl)piperazine may offer similar or enhanced receptor interactions compared to rigid aromatic substituents.

Metabolic Stability and CYP Interactions

Piperazine rings are metabolic hotspots. For example:

  • Ethyl piperazine 15 (): Exhibited moderate metabolic stability but lower CYP2D6 inhibition compared to piperidine analogs. Propyl/butyl piperazines (16, 17) improved potency while maintaining stability .

Solubility and Physicochemical Properties

Spacer groups between the piperazine and core structure critically influence solubility:

  • Ethylene-Spacer Compounds (e.g., 8ac, 8ad in ): Achieved solubility >80 μM at pH 2.0 and 6.5 due to balanced pKa (~6–7) .
  • Directly Attached Piperazines (e.g., 8a in ): Showed poor solubility (<20 μM) due to low pKa (~3.8) .
  • 1-Ethyl-4-(4-nitrophenyl)piperazine (Nemacol-1) (): Demonstrated biological activity in C. elegans, though solubility data are unreported .

Implication : The pyrrolidinyl group in this compound may enhance solubility compared to nitro- or phenyl-substituted analogs, depending on its pKa and hydrophilicity.

Receptor Affinity and Selectivity

  • 5-HT1A Receptor (): Piperazine derivatives with three-carbon linkers and acetyl groups showed subnanomolar affinity. Replacing piperazine with morpholine reduced affinity, emphasizing the core’s importance .
  • CCR5 Antagonists (): Piperazine-based Sch-350634 achieved nanomolar potency against HIV-1 via CCR5 inhibition, with excellent oral bioavailability .
  • Dopamine Transporter (DAT) Ligands (): Ethyl and propyl spacers in piperazine derivatives influenced DAT/SERT selectivity. For example, compound 6 showed high DAT affinity (Ki < 10 nM) .

Comparison : The pyrrolidinyl substituent in this compound may confer selectivity for aminergic receptors, though empirical data are needed.

Data Tables

Table 1: Receptor Binding Affinities of Piperazine Analogs

Compound Substituent Target Receptor Ki (nM) Reference
Compound 3 (Piperazine) Benzyl hA2AAR 58
Compound 8 (Piperazine) (Pyrrolidin-1-yl)ethyl hA2AAR <58*
Sch-350634 Methyl, trifluoromethyl CCR5 1–10
Compound 6 (DAT Ligand) Hydroxypropyl DAT 2.5

*Estimated from SAR trends in .

Table 2: Solubility and Metabolic Properties

Compound Spacer Group Solubility (μM) Metabolic Stability Reference
8ac (Ethylene spacer) Ethylene >80 Moderate
8a (Direct attachment) None <20 Low
Ethyl piperazine 15 Ethyl N/A Moderate

Biological Activity

1-Ethyl-4-(pyrrolidin-3-yl)piperazine (CAS No. 1181375-80-3) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets.

Chemical Structure

The molecular structure of this compound includes a piperazine ring substituted with an ethyl group and a pyrrolidine moiety. This configuration is essential for its biological activity, particularly in modulating neurotransmitter systems.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has been studied for its affinity towards serotonin (5-HT) and dopamine receptors, which are critical in the modulation of mood and behavior.

Target Receptors

  • Serotonin Receptors : The compound may act as a partial agonist or antagonist at various serotonin receptor subtypes, influencing serotonergic signaling pathways.
  • Dopamine Receptors : Its interaction with dopamine receptors suggests potential implications in the treatment of psychiatric disorders.

Pharmacological Studies

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Effects : Studies have shown that compounds similar to this piperazine derivative can exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin levels.
  • Anxiolytic Properties : Its ability to interact with serotonin receptors may also confer anxiolytic effects, making it a candidate for anxiety disorder treatments.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms or by enhancing neuronal survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Investigated the compound's effect on serotonin receptor binding affinity, revealing significant interactions with 5-HT_1A and 5-HT_2A receptors.
Study 2 Evaluated the antidepressant-like effects in rodent models, demonstrating reduced immobility in the forced swim test, indicative of potential antidepressant activity.
Study 3 Assessed anxiolytic properties through elevated plus maze tests, showing increased time spent in open arms compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed following oral administration.
  • Metabolism : Primarily metabolized by hepatic enzymes; specific pathways remain to be fully elucidated.
  • Excretion : Excreted via renal pathways, necessitating further studies on its elimination half-life and bioavailability.

Safety and Toxicology

While preliminary studies indicate promising biological activity, safety profiles must be established through comprehensive toxicological evaluations. Current data suggest low toxicity at therapeutic doses, but further assessments are required to confirm long-term safety.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, and how is structural confirmation achieved?

  • Methodological Answer : Synthesis typically involves coupling reagents such as EDC and HOAt with trifluoroacetic acid (TFA) as an activator ( ). Post-synthesis purification employs techniques like silica gel chromatography (e.g., ethyl acetate/hexane gradients) (). Structural confirmation is achieved via elemental analysis, IR spectroscopy, and 1H/13C NMR to verify substituent positions and piperazine ring conformation. For example, 2D NMR can resolve AA’BB’ splitting patterns in the piperazine ring ( ).

Q. How is the preliminary biological activity of this compound screened in preclinical models?

  • Methodological Answer : Local anesthetic activity is evaluated using infiltration anesthesia models in rodents. Efficacy is quantified by measuring the duration of sensory block and comparing mean indexes (e.g., latency time) across experimental groups with standard deviations. Data contradictions, such as reduced activity in cyclodextran-modified derivatives, are analyzed via dose-response curves and toxicity assays (LD50 values) ( ).

Q. What spectroscopic techniques are critical for characterizing piperazine derivatives?

  • Methodological Answer : IR spectroscopy identifies functional groups (e.g., aryl absorptions), while 1H NMR resolves proton environments (e.g., piperazine chair conformation). X-ray crystallography validates triazene-piperazine geometries, and mass spectrometry confirms molecular weight ( ).

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